molecular formula C17H21NO4 B5654349 2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol CAS No. 5937-84-8

2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol

Cat. No.: B5654349
CAS No.: 5937-84-8
M. Wt: 303.35 g/mol
InChI Key: DXFDCRAUONKSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol is an organic compound with the molecular formula C17H21NO4. This compound is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring, and a 4-methoxybenzylamino group attached to the 4 position. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents such as ethanol, ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol typically involves the reaction of 2,6-dimethoxyphenol with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol is unique due to the presence of both methoxy and methoxybenzylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-14-6-4-12(5-7-14)10-18-11-13-8-15(21-2)17(19)16(9-13)22-3/h4-9,18-19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDCRAUONKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974785
Record name 2,6-Dimethoxy-4-({[(4-methoxyphenyl)methyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-84-8
Record name 2,6-Dimethoxy-4-({[(4-methoxyphenyl)methyl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.